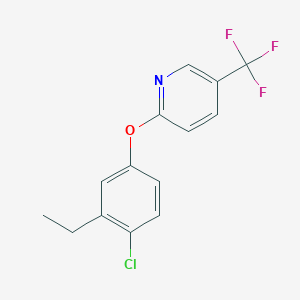
3-nitrobenzyl N-benzoylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzyl N-benzoylglycinate, also known as NBG-18, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of photoactivatable protecting groups, which are widely used in chemical synthesis and biological research.
作用機序
The mechanism of action of 3-nitrobenzyl N-benzoylglycinate involves the photoinduced cleavage of the nitrobenzyl group. When 3-nitrobenzyl N-benzoylglycinate is exposed to UV light, the nitrobenzyl group undergoes a photochemical reaction that results in the formation of a carbocation intermediate. The carbocation intermediate then undergoes a rearrangement to form a benzaldehyde and a nitroso compound. The benzaldehyde can react with the protected functional group to release it, while the nitroso compound can be reduced to form a hydroxylamine.
Biochemical and Physiological Effects:
3-nitrobenzyl N-benzoylglycinate has been shown to have low toxicity and minimal effects on biochemical and physiological processes. However, it is important to note that 3-nitrobenzyl N-benzoylglycinate has not been extensively studied in vivo, and further research is needed to fully understand its effects.
実験室実験の利点と制限
One of the main advantages of 3-nitrobenzyl N-benzoylglycinate is its photoactivatable property, which allows for the precise control of the release of protected functional groups. This property makes 3-nitrobenzyl N-benzoylglycinate a valuable tool in chemical synthesis and biological research.
However, there are also some limitations to the use of 3-nitrobenzyl N-benzoylglycinate. One limitation is the need for UV light to remove the protecting group, which can be problematic for certain applications. Additionally, 3-nitrobenzyl N-benzoylglycinate may not be suitable for use in vivo due to its photoactivatable property and potential toxicity.
将来の方向性
There are several future directions for the research and development of 3-nitrobenzyl N-benzoylglycinate. One direction is the development of new photoactivatable protecting groups with improved properties, such as increased sensitivity to light or improved biocompatibility. Another direction is the application of 3-nitrobenzyl N-benzoylglycinate in new areas of research, such as drug discovery or materials science. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-nitrobenzyl N-benzoylglycinate and its potential for use in vivo.
合成法
The synthesis of 3-nitrobenzyl N-benzoylglycinate involves the reaction of N-benzoylglycine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-nitrobenzyl N-benzoylglycinate as a white solid with a melting point of around 130-133°C. The purity of 3-nitrobenzyl N-benzoylglycinate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-nitrobenzyl N-benzoylglycinate has been widely used in scientific research as a photoactivatable protecting group. This compound can be used to protect various functional groups in organic synthesis, such as amines, alcohols, and carboxylic acids. The protecting group can be removed by exposure to ultraviolet (UV) light, which causes the cleavage of the nitrobenzyl group and the release of the protected functional group. This property makes 3-nitrobenzyl N-benzoylglycinate a valuable tool in chemical synthesis.
In addition to its use in chemical synthesis, 3-nitrobenzyl N-benzoylglycinate has also been used in biological research. This compound can be used to protect biomolecules such as peptides and proteins from degradation or modification during chemical synthesis or purification. The protecting group can be removed by exposure to UV light, which allows the biomolecule to be released and used for further research.
特性
IUPAC Name |
(3-nitrophenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(10-17-16(20)13-6-2-1-3-7-13)23-11-12-5-4-8-14(9-12)18(21)22/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGAQWWVRNFOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)

